Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
The compound Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as Compound X) is a structurally complex molecule featuring a fused tetrahydrothieno[2,3-c]pyridine core, dual ethyl ester groups, a sulfonamide-linked piperazine moiety, and a benzamido substituent. Its structural complexity arises from the integration of multiple pharmacophoric elements, including sulfur-containing heterocycles and sulfonamide groups, which are common in bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S2/c1-4-28-12-11-20-21(17-28)38-24(22(20)25(32)36-5-2)27-23(31)18-7-9-19(10-8-18)39(34,35)30-15-13-29(14-16-30)26(33)37-6-3/h7-10H,4-6,11-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGNOOHNXJERLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry. Its intricate structure features multiple bioactive functional groups that may interact with various biological targets, making it a candidate for therapeutic exploration.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 510.58 g/mol. The presence of the piperazine moiety and sulfonamide functionalities enhances its solubility and bioavailability compared to other derivatives.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, derivatives containing piperazine and sulfonamide groups have been shown to inhibit cancer cell proliferation in various in vitro studies. A study highlighted the effectiveness of thiazole derivatives against human cancer cell lines, suggesting that the incorporation of ethoxycarbonyl and sulfonyl groups may enhance this activity .
The biological activity of this compound may involve:
- Inhibition of key signaling pathways : Similar compounds have been found to modulate pathways associated with cell growth and apoptosis.
- Epigenetic modulation : Some studies suggest that compounds targeting epigenetic regulators can alter gene expression patterns in cancer cells, promoting tumor suppression .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:
- Compound A : Demonstrated IC values in the nanomolar range against MCF-7 and HeLa cells.
- Compound B : Showed selective toxicity towards HT-29 cells with an IC of 0.00217 µg/mL .
These findings suggest that structural modifications can significantly influence biological activity.
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.0585 |
| Compound A | HeLa | 0.0692 |
| Compound B | HT-29 | 0.00217 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for optimizing its therapeutic efficacy:
- Absorption : The ethoxycarbonyl group may enhance membrane permeability.
- Distribution : Its lipophilic nature could facilitate distribution within tissues.
- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and elimination half-life.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: Compound X’s tetrahydrothieno[2,3-c]pyridine core distinguishes it from benzene-based analogues (e.g., I-6230, I-6473) and pyrazolo-pyridine derivatives (e.g., [473927-64-9]) . The thiophene ring in Compound X may enhance lipophilicity and metabolic stability compared to pyridine or pyrazole cores.
Substituent Diversity :
- The sulfonylpiperazine group in Compound X is absent in most analogues, except for lower-similarity compounds like [1197815-67-0] (0.60 similarity), which features a piperidin-1-ylphenyl group . This substituent may confer unique solubility or pharmacokinetic profiles.
- Ethyl ester groups are ubiquitous across analogues, suggesting shared synthetic routes or metabolic liabilities (e.g., esterase-mediated hydrolysis) .
Key Notes:
- The synthesis of Compound X likely involves: Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization, analogous to pyrazolo-pyridine syntheses . Introduction of the sulfonylpiperazine group via sulfonylation of a piperazine intermediate . Esterification steps to install ethyl carboxylates, as seen in I-6230 and I-6473 .
Physicochemical Properties
Limited data exist for Compound X, but inferences can be made from high-similarity analogues:
Table 3: Comparative Physicochemical Properties
| Property | Compound X (Predicted) | [473927-64-9] (Measured) | [147770-06-7] (Measured) |
|---|---|---|---|
| Solubility (LogP) | ~3.5–4.2 (moderate lipophilicity) | 3.8 (moderate lipophilicity) | 3.6 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 9 | 8 | 7 |
| Molecular Weight | ~600 g/mol | 450–500 g/mol | 430–480 g/mol |
Key Notes:
- The sulfonylpiperazine group in Compound X may increase polarity compared to pyrazolo-pyridine analogues, though this could be offset by the lipophilic thiophene ring .
- High molecular weight (~600 g/mol) may pose challenges for bioavailability, necessitating prodrug strategies or formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
